molecular formula C13H9NO2 B182858 3-Phenylbenzo[d]isoxazol-6-ol CAS No. 136741-67-8

3-Phenylbenzo[d]isoxazol-6-ol

Cat. No. B182858
M. Wt: 211.22 g/mol
InChI Key: YPAMTSLXMLSIIM-UHFFFAOYSA-N
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Description

3-Phenylbenzo[d]isoxazol-6-ol is a chemical compound with the molecular formula C13H9NO2 . It is used in laboratory chemicals .


Synthesis Analysis

Isoxazoles, including 3-Phenylbenzo[d]isoxazol-6-ol, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 3-Phenylbenzo[d]isoxazol-6-ol is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The molecular weight of this compound is 211.22 .

Scientific Research Applications

  • Crystallographic and Theoretical Studies : Research on arylidene-isoxazolone compounds, including 3-phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one, revealed insights into molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps through density functional theory (DFT) and X-ray diffraction analysis (Brancatelli et al., 2011).

  • Liquid Crystalline Properties : Synthesis and study of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles highlighted their potential in this field (Bezborodov et al., 2003).

  • Synthesis Techniques : Non-catalytic thermolysis of 2-azidobenzophenones in dry xylene for synthesizing 3-Phenylbenzo[c]isoxazoles with quantitative yields was explored, revealing the effect of trace water content on yields (Odinokov et al., 2019).

  • Palladium-Catalyzed Reactions : A study on the palladium-catalyzed direct olefination of 6-electron-withdrawing group substituted 3-arylbenzo[d]isoxazoles demonstrated site-selectivity and excellent E-stereoselectivity (Guo et al., 2017).

  • Gold-Catalyzed Reactions : Research on gold-catalyzed annulation reactions between 1,4-diyn-3-ols and isoxazoles/benzisoxazoles to yield pyrrole derivatives indicated controlled reaction chemoselectivity (Kardile et al., 2018).

  • OLED Applications : A study on small-molecular compounds incorporating isoxazole groups demonstrated their potential as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs) (Deng et al., 2013).

  • Biomedical Applications : Research on a compound structurally related to isoxazolones indicated potential for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, Benzo[d]isoxazol-3-ol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The focus of future research could be on the development of clinically viable drugs using this information .

properties

IUPAC Name

3-phenyl-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-14-13(11)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYAITJFIYZVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567978
Record name 3-Phenyl-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbenzo[d]isoxazol-6-ol

CAS RN

136741-67-8
Record name 3-Phenyl-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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